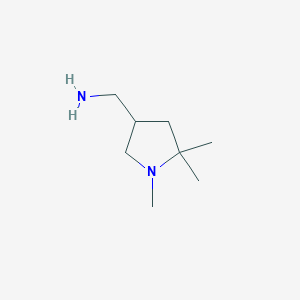

(1,5,5-Trimethylpyrrolidin-3-yl)methanamine

Description

(1,5,5-Trimethylpyrrolidin-3-yl)methanamine (CAS: 1557338-17-6, Molecular Formula: C₈H₁₈N₂) is a pyrrolidine-derived methanamine featuring three methyl substituents at the 1,5,5-positions of the pyrrolidine ring. This compound is cataloged as a building block in synthetic chemistry, notably by Enamine Ltd (Product ID: EN300-291525), and serves as a precursor for pharmaceutical and agrochemical research . Its sterically hindered pyrrolidine core and primary amine functional group make it a versatile intermediate for developing bioactive molecules.

Properties

IUPAC Name |

(1,5,5-trimethylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)4-7(5-9)6-10(8)3/h7H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBQRPYNTSTOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5,5-Trimethylpyrrolidin-3-yl)methanamine typically involves the reaction of 3,3-dimethylbutanal with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1,5,5-Trimethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1,5,5-Trimethylpyrrolidin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1,5,5-Trimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinctions from (1,5,5-Trimethylpyrrolidin-3-yl)methanamine:

Physicochemical Properties

- Lipophilicity : The target’s three methyl groups increase lipophilicity (logP ≈ 1.5 estimated) compared to polar analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine (logP ≈ 0.8) .

- Solubility : Pyridine- and imidazole-containing analogs () exhibit higher aqueous solubility due to hydrogen-bond acceptors, whereas the target compound may require organic solvents .

Notes and Considerations

- Handling : Primary amines like this compound are hygroscopic and require inert storage.

- Toxicity : Pyrazole- and indole-based analogs () may exhibit higher cytotoxicity due to aromatic heterocycles, whereas the target’s aliphatic structure could reduce off-target effects.

- Regulatory Status : Sulfonamide derivatives () often face stricter regulatory scrutiny due to hypersensitivity risks, unlike the target compound .

Biological Activity

(1,5,5-Trimethylpyrrolidin-3-yl)methanamine, with the CAS number 1557338-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H18N2

- Molecular Weight : 142.246 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrrolidine ring with three methyl groups at positions 1 and 5, which enhances its steric bulk and potentially alters its biological activity.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell signaling and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-mycobacterial Activity :

-

Potential Neuroprotective Effects :

- The compound's structure suggests potential neuroprotective properties. Its ability to cross the blood-brain barrier due to its lipophilicity may allow it to exert effects on central nervous system targets.

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-mycobacterial | Significant inhibition against M. tuberculosis | |

| Neuroprotective | Potential effects on CNS targets | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Anti-mycobacterial Screening

A study focused on the synthesis and evaluation of various derivatives of pyrrolidine-based compounds revealed that certain modifications to the this compound structure resulted in enhanced anti-mycobacterial activity. The study highlighted a derivative that exhibited an IC50 value significantly lower than that of standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.